molecular formula C12H16N2O B1268442 (3-Amino-phenyl)-piperidin-1-yl-methanone CAS No. 77201-13-9

(3-Amino-phenyl)-piperidin-1-yl-methanone

Cat. No.: B1268442
CAS No.: 77201-13-9
M. Wt: 204.27 g/mol
InChI Key: AITMOJIGHBMWDB-UHFFFAOYSA-N
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Description

(3-Amino-phenyl)-piperidin-1-yl-methanone is an organic compound that features a piperidine ring attached to a phenyl group with an amino substituent

Scientific Research Applications

(3-Amino-phenyl)-piperidin-1-yl-methanone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including as an analgesic or anti-inflammatory agent.

    Industry: Utilized in the production of polymers, dyes, and other materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Amino-phenyl)-piperidin-1-yl-methanone typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.

    Attachment of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.

    Introduction of the Amino Group: The amino group can be introduced through nitration followed by reduction or by direct amination of the phenyl ring.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch or continuous processes. These methods typically use optimized reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(3-Amino-phenyl)-piperidin-1-yl-methanone undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carbonyl group can be reduced to form alcohols or amines.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under various conditions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Alcohols or amines.

    Substitution: Halogenated, alkylated, or sulfonated derivatives.

Mechanism of Action

The mechanism of action of (3-Amino-phenyl)-piperidin-1-yl-methanone involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes or receptors involved in pain and inflammation pathways, leading to its potential use as an analgesic or anti-inflammatory agent.

Comparison with Similar Compounds

Similar Compounds

    (3-Amino-phenyl)-piperidin-1-yl-methanone:

    (4-Amino-phenyl)-piperidin-1-yl-methanone: Similar structure but different substitution pattern, leading to different chemical and biological properties.

    (3-Amino-phenyl)-morpholin-1-yl-methanone: Contains a morpholine ring instead of a piperidine ring, resulting in different reactivity and applications.

Properties

IUPAC Name

(3-aminophenyl)-piperidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c13-11-6-4-5-10(9-11)12(15)14-7-2-1-3-8-14/h4-6,9H,1-3,7-8,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AITMOJIGHBMWDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10346047
Record name (3-Aminophenyl)(piperidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10346047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77201-13-9
Record name (3-Aminophenyl)(piperidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10346047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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